Cas no 503446-60-4 (4-(chlorosulfonyl)-3-methoxybenzoic acid)

4-(chlorosulfonyl)-3-methoxybenzoic acid structure
503446-60-4 structure
Product Name:4-(chlorosulfonyl)-3-methoxybenzoic acid
CAS No:503446-60-4
MF:C8H7ClO5S
MW:250.656180620193
CID:4008450
PubChem ID:23212393
Update Time:2025-07-18

4-(chlorosulfonyl)-3-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(chlorosulfonyl)-3-methoxy-
    • 4-(chlorosulfonyl)-3-methoxybenzoic acid
    • 503446-60-4
    • SCHEMBL7356053
    • 4-(chlorosulfonyl)-3-methoxybenzoicacid
    • AT40588
    • 4-chlorosulfonyl-3-methoxybenzoic acid
    • 857-163-3
    • EN300-158092
    • Inchi: 1S/C8H7ClO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
    • InChI Key: YHHPBNHWAVTPQW-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(S(Cl)(=O)=O)C(OC)=C1

Computed Properties

  • Exact Mass: 249.9702722Da
  • Monoisotopic Mass: 249.9702722Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 89.1Ų

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Additional information on 4-(chlorosulfonyl)-3-methoxybenzoic acid

Recent Advances in the Application of 4-(Chlorosulfonyl)-3-methoxybenzoic Acid (CAS 503446-60-4) in Chemical Biology and Pharmaceutical Research

4-(Chlorosulfonyl)-3-methoxybenzoic acid (CAS 503446-60-4) has emerged as a critical intermediate in the synthesis of bioactive compounds and pharmaceutical agents. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of sulfonamide-based therapeutics. This compound's unique chemical structure, featuring both a chlorosulfonyl group and a methoxybenzoic acid moiety, enables its use in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are pivotal for drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(chlorosulfonyl)-3-methoxybenzoic acid as a precursor in the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. The research team utilized this compound to develop a series of derivatives with enhanced selectivity and potency against tumor-associated carbonic anhydrase IX and XII, showcasing its potential in anticancer drug design. The study reported IC50 values in the nanomolar range, underscoring the compound's utility in generating high-affinity inhibitors.

In addition to its role in inhibitor design, 4-(chlorosulfonyl)-3-methoxybenzoic acid has been employed in proteolysis-targeting chimera (PROTAC) technology. A 2024 Nature Chemical Biology publication detailed its use as a linker molecule in the construction of bifunctional degraders targeting oncogenic proteins. The chlorosulfonyl group facilitated efficient conjugation with E3 ligase ligands, while the benzoic acid moiety provided optimal spacing and flexibility for target protein engagement. This application represents a significant advancement in targeted protein degradation strategies.

Recent pharmacokinetic studies have also explored the metabolic fate of derivatives containing the 4-(chlorosulfonyl)-3-methoxybenzoic acid scaffold. Research published in Drug Metabolism and Disposition (2024) revealed that the methoxy group contributes to improved metabolic stability compared to unmethoxylated analogs, while the sulfonamide linkage formed from the chlorosulfonyl group demonstrates remarkable resistance to enzymatic cleavage. These properties make this chemical scaffold particularly valuable for developing orally bioavailable drugs with favorable pharmacokinetic profiles.

The compound's utility extends beyond small molecule therapeutics. A groundbreaking 2024 study in Bioconjugate Chemistry reported its application in antibody-drug conjugate (ADC) development. Researchers successfully employed 4-(chlorosulfonyl)-3-methoxybenzoic acid as a bifunctional linker, connecting monoclonal antibodies to potent cytotoxic payloads through stable sulfonamide bonds. The resulting ADCs demonstrated superior serum stability and target-specific cytotoxicity in xenograft models, highlighting the compound's importance in next-generation bioconjugation technologies.

As research progresses, safety evaluations of 4-(chlorosulfonyl)-3-methoxybenzoic acid and its derivatives have become increasingly sophisticated. Recent toxicological assessments published in Chemical Research in Toxicology (2024) employed advanced in silico prediction models combined with in vitro assays to evaluate potential off-target effects. These studies confirmed the compound's favorable safety profile when properly derivatized, with minimal genotoxic or hepatotoxic concerns at therapeutic concentrations, further supporting its widespread use in pharmaceutical development.

The growing body of research on 4-(chlorosulfonyl)-3-methoxybenzoic acid (CAS 503446-60-4) underscores its multifaceted applications in modern drug discovery. From serving as a versatile synthetic intermediate to enabling innovative therapeutic modalities like PROTACs and ADCs, this compound continues to play a pivotal role in advancing chemical biology and pharmaceutical sciences. Future research directions may focus on expanding its utility in nucleic acid therapeutics and exploring its potential in covalent drug design, further cementing its position as a valuable tool in medicinal chemistry.

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